cis-2-Nonenoic acid cis-2-Nonenoic acid Alpha-Nonylenic acid, also known as A-nonylenate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Nonylenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Nonylenic acid has been primarily detected in urine. Within the cell, Alpha-nonylenic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Alpha-Nonylenic acid is a fatty tasting compound that can be found in mushrooms. This makes Alpha-nonylenic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1577-98-6
VCID: VC20943187
InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-
SMILES: CCCCCCC=CC(=O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

cis-2-Nonenoic acid

CAS No.: 1577-98-6

Cat. No.: VC20943187

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Nonenoic acid - 1577-98-6

Specification

Description Alpha-Nonylenic acid, also known as A-nonylenate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Nonylenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Nonylenic acid has been primarily detected in urine. Within the cell, Alpha-nonylenic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Alpha-Nonylenic acid is a fatty tasting compound that can be found in mushrooms. This makes Alpha-nonylenic acid a potential biomarker for the consumption of this food product.
CAS No. 1577-98-6
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name (Z)-non-2-enoic acid
Standard InChI InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-
Standard InChI Key ADLXTJMPCFOTOO-FPLPWBNLSA-N
Isomeric SMILES CCCCCC/C=C\C(=O)O
SMILES CCCCCCC=CC(=O)O
Canonical SMILES CCCCCCC=CC(=O)O
Melting Point Mp 1-2 ° (4 °)

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